3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 644958-93-0
VCID: VC2004580
InChI: InChI=1S/C17H18O3/c1-3-19-17-10-14(11-18)7-8-16(17)20-12-15-6-4-5-13(2)9-15/h4-11H,3,12H2,1-2H3
SMILES: CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC(=C2)C
Molecular Formula: C17H18O3
Molecular Weight: 270.32 g/mol

3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde

CAS No.: 644958-93-0

Cat. No.: VC2004580

Molecular Formula: C17H18O3

Molecular Weight: 270.32 g/mol

* For research use only. Not for human or veterinary use.

3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde - 644958-93-0

Specification

CAS No. 644958-93-0
Molecular Formula C17H18O3
Molecular Weight 270.32 g/mol
IUPAC Name 3-ethoxy-4-[(3-methylphenyl)methoxy]benzaldehyde
Standard InChI InChI=1S/C17H18O3/c1-3-19-17-10-14(11-18)7-8-16(17)20-12-15-6-4-5-13(2)9-15/h4-11H,3,12H2,1-2H3
Standard InChI Key ONLIXXIXJYPHLK-UHFFFAOYSA-N
SMILES CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC(=C2)C
Canonical SMILES CCOC1=C(C=CC(=C1)C=O)OCC2=CC=CC(=C2)C

Introduction

3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde is an organic compound characterized by its ethoxy and 3-methylbenzyl substituents on a benzaldehyde framework. This compound is primarily recognized for its potential applications in organic synthesis and medicinal chemistry due to its structural properties, which allow for various chemical modifications.

Synthesis of 3-Ethoxy-4-[(3-methylbenzyl)oxy]benzaldehyde

The synthesis of this compound typically involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction often occurs in organic solvents like dimethylformamide (DMF) under controlled conditions to optimize yield and purity.

Synthesis Steps

  • Starting Materials: 3-ethoxy-4-hydroxybenzaldehyde and 3-methylbenzyl chloride.

  • Base: Potassium carbonate.

  • Solvent: Dimethylformamide (DMF).

  • Conditions: Controlled temperature and reaction time.

  • Purification: Recrystallization or chromatography to isolate the desired compound from by-products.

Chemical Reactions

Reaction TypeDescription
Nucleophilic AdditionAldehydes can react with nucleophiles to form various products.
Electrophilic SubstitutionPossible on the aromatic ring, depending on the conditions.
Ether CleavageUnder acidic conditions, the ether linkage can be cleaved.

Applications and Potential Uses

This compound has several applications across different fields, primarily in organic synthesis and medicinal chemistry. Its structural properties make it a versatile intermediate for the synthesis of more complex molecules.

Potential Applications

  • Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.

  • Medicinal Chemistry: Potential applications in drug development due to its ability to interact with biological targets.

Spectral Information

  • PubChem CID: 3614430

  • 2D and 3D Structures: Available on PubChem for visualization and analysis .

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